
1-(2-Bromo-3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-methoxyphenyl)piperazine, also known by its chemical formula C₁₁H₁₆N₂OBr, is a piperazine derivative. It features a piperazine ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes: The synthesis of 1-(2-Bromo-3-methoxyphenyl)piperazine involves introducing the bromine and methoxy substituents onto the piperazine ring. While specific methods may vary, one common approach is the reaction of 1-(3-methoxyphenyl)piperazine with a brominating agent, such as N-bromosuccinimide (NBS), under appropriate conditions .
Industrial Production: Industrial-scale production methods for this compound are not extensively documented. research laboratories can synthesize it using established protocols.
Chemical Reactions Analysis
1-(2-Bromo-3-methoxyphenyl)piperazine can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the bromine substituent can yield the corresponding piperazine without the bromine atom.
Functionalization: The methoxy group can undergo functionalization reactions, such as ether cleavage or methylation.
Common reagents include brominating agents, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(2-Bromo-3-methoxyphenyl)piperazine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for designing bioactive compounds.
Neuroscience: It may interact with neurotransmitter receptors due to its piperazine moiety.
Drug Development: Scientists investigate its role in drug discovery.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.
Comparison with Similar Compounds
While 1-(2-Bromo-3-methoxyphenyl)piperazine is unique due to its specific substitution pattern, similar compounds include:
1-(3-Methoxyphenyl)piperazine: A closely related derivative with a methoxy group instead of bromine .
Other Piperazines: Explore related piperazine derivatives for comparative studies.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(2-bromo-3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
APAVPKFIWAYWBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


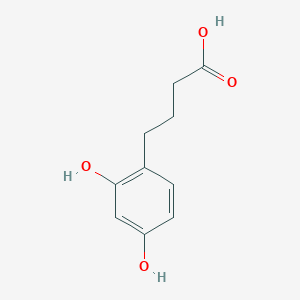
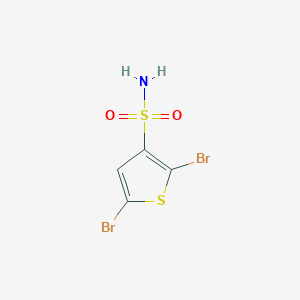

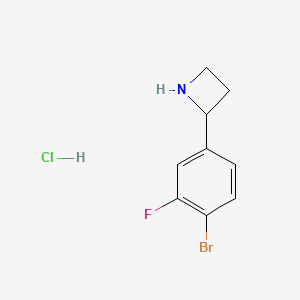
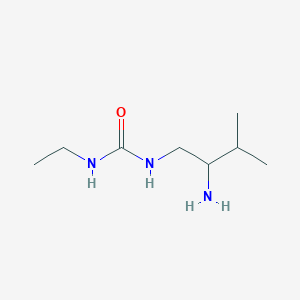
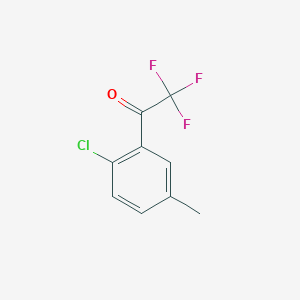
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
amino}propanoic acid](/img/structure/B13539787.png)
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
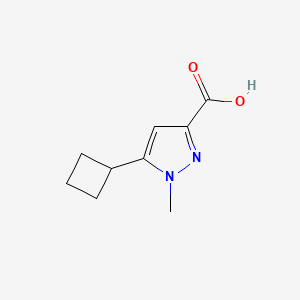

![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
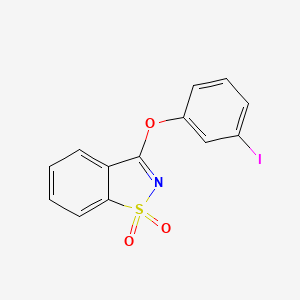
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
